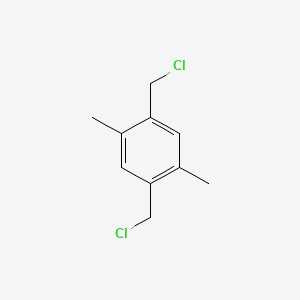

2,5-Bis(chloromethyl)-p-xylene

Descripción

Significance of Halogenated Aromatic Compounds in Advanced Synthesis

Halogenated aromatic compounds are a cornerstone of modern organic synthesis, serving as versatile building blocks for a wide array of complex molecules. researchgate.netthieme-connect.de The introduction of a halogen atom into an aromatic ring through halogenation is a fundamental transformation in organic chemistry. numberanalytics.com This process, typically occurring via an electrophilic aromatic substitution mechanism, allows for the creation of compounds with diverse applications. numberanalytics.com

The utility of halogenated aromatics is vast, spanning from pharmaceuticals and agrochemicals to advanced materials like high-performance polymers and dyes. numberanalytics.comrsc.org In fact, a significant percentage of active pharmaceutical ingredients and modern agrochemicals contain at least one halogen atom. rsc.org The presence of a halogen can enhance a molecule's biological activity, stability, and membrane permeability. rsc.org Furthermore, halogenated building blocks are crucial intermediates in the development of cross-coupling reactions, a powerful tool in synthetic chemistry. rsc.org

Role of 2,5-Bis(chloromethyl)-p-xylene as a Key Intermediate in Organic Chemistry

This compound stands out as a particularly useful intermediate due to its bifunctional nature. The two reactive chloromethyl groups allow for a variety of subsequent chemical transformations. smolecule.com These groups are susceptible to nucleophilic substitution reactions, enabling the synthesis of a diverse range of derivatives. smolecule.com

The synthesis of this compound itself is typically achieved through the chloromethylation of p-xylene (B151628). smolecule.comresearchgate.net This reaction often involves formaldehyde (B43269) and hydrochloric acid, sometimes in the presence of a catalyst. smolecule.comresearchgate.net Researchers have explored various catalysts to improve the efficiency and selectivity of this process, including rare-earth metal triflates and strong organic acids. mrs-j.orgresearchgate.netacs.org

Its role as a monomer is particularly noteworthy. It is used in the preparation of various polymers, including poly(p-phenylene vinylene) (PPV) derivatives, which are of interest for their electroluminescent properties in applications like organic light-emitting diodes (OLEDs). ugm.ac.idripublication.comchemicalbook.com The compound's structure allows for the creation of hypercrosslinked polymers with high surface areas and stability. rsc.org Furthermore, it serves as a precursor for synthesizing other important chemicals, such as pyromellitic dianhydride, a monomer used in the production of high-performance polymers like polyimides. researchgate.netarkat-usa.orgresearchgate.net

Overview of Research Trajectories for this compound

Current and future research involving this compound is focused on several key areas. One major trajectory is the development of more efficient and environmentally friendly synthetic methods for its production. This includes the use of novel catalysts and reaction conditions to improve yields and reduce byproducts. researchgate.netarkat-usa.orgzendy.io

Another significant area of research is its application in materials science. Scientists are continuously exploring its use as a monomer to create new polymers with tailored properties for specific applications, such as advanced coatings, membranes, and electronic devices. rsc.orgontosight.ai The ability to precisely control the structure of polymers derived from this compound is a key focus. rsc.org

Furthermore, its utility in proteomics research as a cross-linking agent is an active field of investigation. scbt.com The compound's ability to form covalent bonds with proteins allows for the study of protein structures and interactions. smolecule.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Cl₂ | smolecule.comscbt.com |

| Molecular Weight | 203.11 g/mol | scbt.com |

| CAS Number | 6298-72-2 | scbt.comsigmaaldrich.com |

| Melting Point | 98-101 °C | chemicalbook.com |

| Boiling Point | 254 °C | chemicalbook.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-bis(chloromethyl)-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRPOMMBPQHVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CCl)C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064210 | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-72-2 | |

| Record name | 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Bis(chloromethyl)-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-bis(chloromethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-bis(chloromethyl)-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Bis(chloromethyl)-p-xylene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H6FDY6Z9VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2,5 Bis Chloromethyl P Xylene

Established Synthetic Protocols

Chloromethylation of p-Xylene (B151628) using Formaldehyde (B43269) and Hydrochloric Acid

The chloromethylation of p-xylene, a classic example of the Blanc-Quelet reaction, involves the introduction of two chloromethyl groups onto the aromatic ring using formaldehyde and hydrogen chloride. wikipedia.org This electrophilic aromatic substitution is a widely utilized method for the synthesis of chloromethyl arenes. wikipedia.org

The reaction is typically carried out under acidic conditions, with a Lewis acid catalyst being essential to facilitate the reaction. Zinc chloride (ZnCl₂) is a commonly employed catalyst for this transformation. wikipedia.org The acidic environment protonates the formaldehyde, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the π-electrons of the p-xylene ring. wikipedia.org The resulting benzyl (B1604629) alcohol intermediate is then rapidly converted to the corresponding chloride in the presence of hydrochloric acid. wikipedia.org

Research into the dichloromethylation of p-xylene has explored various molar ratios of reactants to optimize the yield of the desired product. A study on the dichloromethylation of xylenes (B1142099) provides insight into the conditions necessary for maximizing the formation of the dichloromethylated product. The table below summarizes the findings from a series of experiments on p-xylene.

Table 1: Dichloromethylation of p-Xylene Under Various Conditions

| Experiment No. | Mols HCl/Mol p-Xylene | Mols ZnCl₂/Mol p-Xylene | Mols CH₂O/Mol p-Xylene | Mols H₂O/Mol p-Xylene | Time (Hr) | Temperature (°C) | Dichloromethyl p-xylene in Product (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2 | 0.3 | 2 | 11 | 1 | 95 | 10 |

| 2 | 10 | 1 | 6 | 20 | 1.25 | 85 | 47 |

| 3 | 4.5 | 1.5 | 1.75 | 30 | 1 | 85 | 3 |

| 4 | 7 | 2 | 3 | 25 | 1.5 | 95 | 14 |

| 5 | 3 | 1.5 | 2.5 | 60 | 1.25 | 75 | 5 |

| 6 | 14 | 2.5 | 5 | 35 | 0.5 | 75 | 38 |

| 7 | 5 | 1 | 2 | 23 | 1.5 | - | 6 |

| 8 | 3.5 | 2 | 1.5 | 50 | - | - | - |

| 9 | 6 | 4 | 4 | - | - | - | - |

Data sourced from US Patent 2,964,573 A google.com

This data indicates that a higher molar ratio of formaldehyde and hydrochloric acid to p-xylene, in the presence of a suitable amount of zinc chloride, favors the formation of the dichloromethylated product.

Temperature control is a critical parameter in the chloromethylation of p-xylene to minimize the formation of undesirable by-products. A common side reaction is the formation of diarylmethane derivatives, where the initially formed chloromethylated product reacts with another molecule of p-xylene. wikipedia.org This secondary reaction is often promoted by higher temperatures. Therefore, maintaining a controlled temperature, typically in the range of 75-100°C, is crucial for maximizing the yield of 2,5-bis(chloromethyl)-p-xylene while suppressing the formation of polymeric or diarylmethane impurities. google.com

The purification of this compound from the crude reaction mixture is essential to obtain a product of high purity. Common purification methods include distillation and recrystallization.

Distillation: Vacuum distillation can be employed to separate the desired product from less volatile impurities and unreacted starting materials. This technique is particularly useful for larger-scale preparations.

Recrystallization: Recrystallization from a suitable solvent is an effective method for obtaining highly pure crystalline this compound. The choice of solvent is critical and depends on the solubility characteristics of the product and impurities.

Radical Chlorination Approaches for Bis(chloromethyl)aryl Compounds

An alternative approach to the synthesis of bis(chloromethyl)aryl compounds involves the radical chlorination of the methyl side chains of p-xylene. This method avoids the electrophilic aromatic substitution pathway and instead focuses on the functionalization of the benzylic positions.

N-Chlorosuccinimide (NCS) is a versatile and convenient reagent for radical chlorination reactions. researchgate.net It serves as a source of chlorine radicals, typically initiated by light or a radical initiator. The benzylic C-H bonds of the methyl groups in p-xylene are susceptible to abstraction by chlorine radicals, leading to the formation of a benzylic radical, which then reacts with another equivalent of NCS to form the chloromethyl group.

While NCS is widely used for benzylic chlorination, its application for the selective synthesis of this compound is not as extensively documented as the chloromethylation route. Studies on the reaction of p-xylene with NCS have shown that it can be challenging to control the degree of chlorination, with mixtures of mono- and di-chlorinated products often being formed. mdpi.com In one study, the microwave-assisted chlorination of p-xylene with NCS yielded the desired monochloromethyl product in a range of 3% to 50%, indicating that achieving high selectivity for a specific chlorinated derivative can be difficult. mdpi.com Further research is needed to optimize the reaction conditions, such as the stoichiometry of NCS, the choice of solvent, and the initiation method, to selectively produce this compound in high yield.

Factors Affecting Reactivity and Selectivity in Radical Chlorination

The radical chlorination of p-xylene to produce this compound is a process influenced by several key factors that dictate the reaction's reactivity and selectivity. Understanding and controlling these factors are crucial for maximizing the yield of the desired product while minimizing the formation of unwanted byproducts, such as ring-chlorinated isomers and compounds with varying degrees of chlorination on the methyl groups.

Key factors influencing the radical chlorination process include:

Reaction Temperature: Temperature plays a significant role in the selectivity of the chlorination process. Lower temperatures generally favor chlorination on the methyl groups (benzylic positions) over chlorination of the aromatic ring. Increased temperatures can lead to a decrease in selectivity. sciencemadness.org

Reactant Concentration: The relative concentrations of p-xylene and chlorine are critical. A higher concentration of the alkane relative to the halogen can help to minimize the occurrence of multiple chlorination events on the same molecule. libretexts.org

Solvent: While the reaction can be carried out in the liquid phase without a solvent, the choice of solvent can influence the reaction's outcome. sciencemadness.org Inert solvents are preferred to avoid side reactions.

Presence of Catalysts: While radical chlorination is primarily initiated by UV light, the presence of certain materials can influence the reaction. For instance, solid carbon surfaces have been noted to catalyze thermal chlorination. libretexts.org

The selectivity of radical halogenation is also dependent on the nature of the halogen itself. Bromination, for instance, is known to be more selective than chlorination. sciencemadness.orgmasterorganicchemistry.com This is attributed to the "late" transition state in bromination, which more closely resembles the products and is therefore more sensitive to differences in the stability of the resulting radicals. masterorganicchemistry.com In contrast, the "early" transition state of the exothermic chlorination reaction resembles the reactants, leading to lower selectivity. masterorganicchemistry.com

For the chlorination of alkanes, the relative reactivity of different types of hydrogen atoms follows the order: tertiary > secondary > primary. libretexts.org This difference in reactivity, combined with the statistical probability of chlorination at each position, determines the final product distribution. libretexts.org

Utilizing Ionic Liquids in Chloromethylation

Ionic liquids (ILs) have emerged as promising media and catalysts for chloromethylation reactions, offering several advantages over traditional organic solvents. researchgate.net Their unique properties, such as low vapor pressure, wide liquid range, and tunable solubility, make them attractive for developing greener and more efficient synthetic processes. researchgate.netrsc.org

Imidazolium-based ionic liquids are among the most widely used and versatile ILs in catalysis. rsc.orgbohrium.com They can act as solvents, supports, or modifiers in various chemical transformations. rsc.org In the context of chloromethylation, imidazolium-based ILs have been shown to be effective promoters for the reaction. researchgate.net

These ILs can facilitate the chloromethylation of aromatic hydrocarbons under mild reaction conditions, leading to enhanced reaction rates and improved yields. researchgate.net The catalytic activity of imidazolium-based ILs is attributed to their ability to activate the reagents and influence the reaction mechanism. researchgate.net The modular nature of their structure, allowing for variations in the alkyl side chains and anions, enables the fine-tuning of their physical and chemical properties to optimize catalytic performance. rsc.org

The use of ionic liquids in chloromethylation offers several distinct advantages:

Enhanced Reaction Rates and Yields: Ionic liquids can promote the reaction, leading to higher conversion rates and better yields of the desired chloromethylated products compared to conventional methods. researchgate.net

Mild Reaction Conditions: Reactions in ionic liquids can often be carried out under milder temperature and pressure conditions, which can improve safety and reduce energy consumption. researchgate.net

Recyclability and Reusability: A significant advantage of ionic liquids is their potential for recycling and reuse. researchgate.netresearchgate.net After the reaction, the product can often be easily separated from the ionic liquid, which can then be used in subsequent reaction cycles without a significant loss of activity. researchgate.netresearchgate.net This feature is particularly important for developing sustainable and cost-effective chemical processes.

Improved Selectivity: In some cases, the use of ionic liquids can lead to improved selectivity in chloromethylation reactions.

Environmental Benefits: The low volatility of ionic liquids reduces the emission of volatile organic compounds (VOCs), making them a more environmentally benign alternative to traditional organic solvents. nih.gov

The table below summarizes the key advantages of using ionic liquid media for chloromethylation reactions.

| Advantage | Description |

| Enhanced Rates and Yields | Promotes higher conversion and better product yields. researchgate.net |

| Mild Conditions | Allows for reactions at lower temperatures and pressures. researchgate.net |

| Recyclability | The ionic liquid can be recovered and reused multiple times. researchgate.netresearchgate.net |

| Environmental Friendliness | Low volatility reduces air pollution. nih.gov |

Advanced Catalytic Systems for Enhanced Synthesis

Rare-Earth Metal Triflates as Environmentally Conscious Catalysts

Rare-earth metal triflates, such as scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), and samarium(III) triflate (Sm(OTf)₃), have been identified as highly effective and environmentally conscious catalysts for the chloromethylation of aromatic hydrocarbons. mrs-j.orgrsc.org These catalysts are active in small, catalytic amounts and can be used under heterogeneous, biphasic conditions, which simplifies product separation and catalyst recycling. mrs-j.orgrsc.org The triflate catalyst typically remains in the aqueous phase, allowing for easy separation of the organic products. mrs-j.orgrsc.org This recyclability, combined with their high activity under mild conditions, positions them as a greener alternative to traditional Lewis acid catalysts like zinc chloride and stannic chloride, which are often required in stoichiometric amounts and present significant work-up and environmental challenges. mrs-j.org

Among the rare-earth metal triflates, scandium(III) triflate (Sc(OTf)₃) stands out as a particularly active and versatile Lewis acid catalyst for a variety of organic transformations, including chloromethylation. mrs-j.orgrsc.orgwikipedia.org Its stability in the presence of water allows it to be used in aqueous media, a significant advantage for developing more sustainable chemical processes. wikipedia.orgoakwoodchemical.com

In the chloromethylation of m-xylene (B151644), Sc(OTf)₃ has been shown to effectively catalyze the reaction to produce 2,5-bis(chloromethyl)-m-xylene with high yield under mild conditions. mrs-j.orgrsc.org The catalytic activity of Sc(OTf)₃ is influenced by reaction parameters such as temperature and the amount of the formaldehyde source, like trioxane (B8601419). For the chloromethylation of m-xylene, the optimal yield was achieved at a reaction temperature of 70 °C. mrs-j.org

The catalytic cycle is believed to involve the formation of a chloromethylated triflate complex, which then undergoes electrophilic addition to the aromatic hydrocarbon. rsc.org The catalyst can be recycled and reused multiple times without a significant loss of activity. rsc.org

The following table presents data on the chloromethylation of m-xylene catalyzed by various rare-earth metal triflates, highlighting the effectiveness of Sc(OTf)₃.

| Catalyst | Yield of 2,5-bis(chloromethyl)-m-xylene (%) |

| Sc(OTf)₃ | High |

| Yb(OTf)₃ | High |

| Sm(OTf)₃ | High |

| In(OTf)₃ | Moderate |

| Hf(OTf)₄ | Moderate |

Reaction conditions: rare-earth metal triflate (0.94 mmol), m-xylene (9.42 mmol), concentrated HCl (47 mmol), trioxane (4.7 mmol), 70 °C, 5 hours. mrs-j.org

Heterogeneous Biphasic Conditions and Catalyst Recycling

The synthesis of chloromethylated aromatics, including this compound, can be effectively conducted under heterogeneous biphasic conditions. This approach, often utilizing phase-transfer catalysis (PTC), offers significant advantages by facilitating the reaction between reactants present in two immiscible phases (typically aqueous and organic). The phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, transports a reactant from one phase to the other where the reaction occurs.

This methodology simplifies the work-up procedure, as the catalyst and aqueous reagents can be easily separated from the organic product phase. A key benefit of this system is the potential for catalyst recycling, which reduces operational costs and environmental impact. For instance, studies on the chloromethylation of related aromatic hydrocarbons have demonstrated high catalyst reusability. Ionic liquids and polymer-supported catalysts have been shown to be recyclable for multiple cycles with minimal loss of activity. In one study, a catalytic system was recycled six times with only a 5.0% loss of weight observed. Another system utilizing a recyclable, temperature-dependent phase-separation catalyst could be reused at least eight times without a noticeable decrease in catalytic activity researchgate.net.

Table 1: Examples of Recyclable Catalytic Systems in Biphasic Chloromethylation

| Catalyst System | Substrate | Number of Cycles | Noted Efficiency |

|---|---|---|---|

| PEG1000-dicationic ionic liquid | Aromatic Hydrocarbons | 8+ | No noticeable decrease in activity researchgate.net |

| Quaternary Ammonium Salt | m-Xylene | - | High yields of mono- and di-substituted products iosrjournals.org |

| Naph-GS Surfactant | Naphthalene | 5 | Conversion remained at 85% researchgate.net |

Strong Organic Acids as Catalysts

Strong organic acids have emerged as potent catalysts for chloromethylation reactions. They can effectively replace traditional Lewis acids like zinc chloride or aluminum chloride, often providing higher activity and selectivity under milder conditions. These acids function by activating the chloromethylating agent, typically a combination of formaldehyde and hydrogen chloride.

Trifluoromethanesulfonic Acid (CF₃SO₃H) Efficacy

Table 2: Efficacy of Scandium Triflate Sc(OTf)₃ in Chloromethylation of Aromatic Compounds

| Aromatic Substrate | Product | Yield | Reference |

|---|---|---|---|

| m-Xylene | 1,5-Bis(chloromethyl)-2,4-dimethylbenzene | 20% | mrs-j.org |

| Biphenyl (B1667301) | 4,4'-Bis(chloromethyl)biphenyl | 48% | mrs-j.org |

Mechanism of Chloromethanol (B13452849) Formation and Carbocation Stabilization

The mechanism of chloromethylation in the presence of a strong acid catalyst involves several key steps. The reaction begins with the interaction between formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride to form chloromethanol (ClCH₂OH).

In the presence of a strong acid like CF₃SO₃H, the hydroxyl group of chloromethanol is protonated, forming a good leaving group (water). The subsequent loss of water generates a highly electrophilic chloromethyl carbocation (⁺CH₂Cl) or a related stabilized complex. The strong acid is crucial for stabilizing this reactive intermediate. The carbocation then attacks the electron-rich p-xylene ring in a classic electrophilic aromatic substitution reaction, leading to the formation of the chloromethylated product and regenerating the acid catalyst.

Industrial Scale Production Considerations and Efficiency

The transition from laboratory-scale synthesis to industrial production of this compound introduces critical considerations regarding reactor design, process control, and product purity to ensure safety, efficiency, and economic viability.

Reactor Design and Cooling Systems for Exothermic Reactions

Chloromethylation is a highly exothermic reaction, and effective temperature control is paramount for industrial-scale production scribd.com. Uncontrolled temperature increases can lead to thermal runaway, reduced product selectivity due to the formation of by-products like diarylmethanes, and potential safety hazards scribd.comcore.ac.uk.

Industrial reactors for such processes are typically jacketed stirred-tank reactors (STRs) or semi-batch reactors, which allow for controlled addition of reactants and efficient heat removal usp.br. The reactor design must incorporate a robust cooling system. Common cooling methods include:

Jacketed Vessels: A cooling fluid (e.g., chilled water, brine, or a thermal oil) is circulated through an outer jacket surrounding the reactor to remove heat from the reaction mass airproducts.com.

Internal Cooling Coils: For larger reactors where the surface area-to-volume ratio is low, internal coils provide additional surface area for heat exchange airproducts.com.

Cryogenic Cooling: In cases requiring very low temperatures or rapid heat removal, cryogenic systems using liquid nitrogen can be employed. These can be indirect systems that cool a heat transfer fluid or direct injection systems that introduce liquid nitrogen into the reactor headspace or the reaction mixture itself airproducts.comlindeus.comlinde.plpraxair.co.in. Precise control of these systems is essential to prevent localized freezing praxair.co.in.

Purity Assurance in Large-Scale Synthesis

Ensuring the purity of this compound on a large scale requires strict control over reaction conditions to minimize by-product formation and effective downstream purification processes. The primary impurities include mono-chloromethylated p-xylene, other isomers, and diarylmethane-type condensation products formed from the reaction of the product with another molecule of p-xylene core.ac.uk.

Strategies to ensure high purity include:

Reaction Control: Maintaining the optimal temperature, controlling the molar ratio of reactants, and ensuring efficient mixing can suppress the formation of diarylmethane and other side products core.ac.uk.

Post-Reaction Quenching: After the reaction is complete, the mixture is typically quenched, often with water or an aqueous carbonate solution, to deactivate the catalyst and separate the aqueous phase from the organic product orgsyn.org.

Purification: The crude product is purified to remove residual starting materials, catalysts, and by-products. Common industrial methods for purifying solid organic compounds include recrystallization and melt crystallization. For instance, high-purity bis(chloromethyl) derivatives can be obtained by washing the crude product with water and then recrystallizing from appropriate solvents such as toluene (B28343) or a mixture of benzene (B151609) and ethanol, achieving purities greater than 99% google.com. Distillation can be used to purify liquid products or remove volatile impurities, though decomposition at high temperatures must be considered orgsyn.orgorgsyn.org.

Recycling of Mother Liquor in Manufacturing Processes

The chloromethylation of p-xylene to produce this compound can be a complex reaction, potentially leading to the formation of various isomers and oligomeric byproducts. The composition of the mother liquor is highly dependent on the specific synthetic route and reaction conditions employed. For instance, the classic Blanc chloromethylation reaction, which utilizes formaldehyde and hydrogen chloride, may result in a mother liquor containing unreacted p-xylene, mono-chloromethylated intermediates, and various chlorinated byproducts.

While specific methodologies for the recycling of mother liquor in this compound production are not detailed in available research, general principles of process chemistry suggest several potential strategies that could be employed. These strategies would aim to recover valuable components and minimize waste. Potential approaches could include:

Direct Recycling: A portion of the mother liquor could be directly recycled back into subsequent batches of the reaction. This would allow for the further reaction of unreacted starting materials and intermediates. However, this approach requires careful control to prevent the accumulation of impurities that could affect the quality of the final product.

Solvent Recovery: The solvent used in the reaction and crystallization process is often a significant component of the mother liquor. Distillation or other separation techniques could be employed to recover the solvent for reuse, thereby reducing raw material costs.

Byproduct Isolation and Valorization: The mother liquor may contain significant quantities of byproducts. In some cases, these byproducts may have commercial value and could be isolated for other applications. Alternatively, chemical transformations could be employed to convert byproducts into more useful compounds.

Waste Treatment: After the recovery of valuable components, the remaining waste stream would need to be treated to remove hazardous materials before disposal.

The optimization of any mother liquor recycling process would require a thorough analysis of its composition. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be essential for identifying and quantifying the various components. This information would then inform the design of an efficient and economically viable recycling strategy.

Due to the lack of specific published data, the following table is a hypothetical representation of components that might be found in the mother liquor of a typical this compound synthesis and potential recycling actions.

| Component | Potential Concentration Range | Possible Recycling/Recovery Action |

| p-Xylene | 5-15% | Recovered by distillation and recycled to the reactor. |

| 2-(Chloromethyl)-p-xylene | 10-30% | Recycled to the reactor for further chloromethylation. |

| This compound | 1-5% | Recovered through further crystallization or extraction. |

| Isomeric Byproducts | 2-8% | Separation and potential valorization or disposal. |

| Oligomeric Byproducts | 1-3% | Removal and disposal. |

| Solvent | 40-70% | Recovered by distillation for reuse. |

| Catalyst Residues | <1% | Neutralization and removal. |

Table 1: Hypothetical Composition of Mother Liquor and Potential Recycling Strategies. This interactive table is based on general principles of chloromethylation reactions and not on specific experimental data for this compound.

Further research and development in the process chemistry of this compound are needed to establish and publish detailed methodologies for the effective recycling of mother liquor, which would contribute to more sustainable and cost-effective manufacturing processes.

Chemical Reactivity and Mechanistic Studies of 2,5 Bis Chloromethyl P Xylene

Nucleophilic Substitution Reactions

The primary mode of reactivity for 2,5-bis(chloromethyl)-p-xylene involves nucleophilic substitution, where the chloride atoms are displaced by a variety of nucleophiles. smolecule.comucalgary.ca These reactions typically proceed readily due to the stability of the potential benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring. ucalgary.caspcmc.ac.in Primary benzylic halides like this compound can react via either S_N_1 or S_N_2 mechanisms depending on the reaction conditions, such as the nature of the nucleophile and the solvent. ucalgary.calibretexts.org

Reaction with Amines, Thiols, and Alcohols

This compound readily reacts with nucleophiles such as amines, thiols, and alcohols. smolecule.com These reactions lead to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively, by displacing the chloride ions.

Reaction with Amines: The reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. This type of reaction, known as N-alkylation, is fundamental in the synthesis of various nitrogen-containing compounds. Studies on related benzyl (B1604629) chlorides show reactions with tertiary amines as well. oup.com The synthesis of 2,5-bis(aminomethyl)furan (B21128) from related furan-based starting materials highlights the utility of this transformation for creating diamine monomers. google.comrsc.orgscirp.org

Reaction with Thiols: Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with this compound to form thioether derivatives. The synthesis of unsymmetrical sulfides can be achieved by reacting bis(halomethyl)-p-xylene derivatives with a thiolate anion. cmu.edu To achieve monosubstitution, a large excess of the bis(halomethyl)arene is often required. cmu.edu Alternatively, xanthates can be used as odorless thiol surrogates for the sulfuration of alkyl halides. mdpi.com

Reaction with Alcohols: Alcohols and alkoxides can act as nucleophiles to displace the chloride, forming ether linkages. For instance, the reaction of the related bis(chloromethyl)durene with bisphenol A in an aqueous alkaline solution yields a polyether via nucleophilic substitution. tandfonline.com

Formation of Corresponding Aminomethyl, Thiomethyl, and Alkoxymethyl Derivatives

The nucleophilic substitution reactions on this compound provide access to a diverse range of difunctionalized p-xylene (B151628) derivatives.

Aminomethyl Derivatives: The reaction with amines leads to the formation of 1,4-dimethyl-2,5-bis(aminomethyl)benzene compounds. These derivatives are important intermediates, for example in the synthesis of ligands for metal complexes or as monomers for polyamides.

Thiomethyl Derivatives: The reaction with thiols produces thiomethyl derivatives, which can be further oxidized to sulfoxides or sulfones. cmu.edu A highly selective synthesis route for unsymmetrically substituted α-chloro,α'-alkylthio-p-xylene has been developed starting from α,α'-dichloro-p-xylene using phase-transfer conditions. acs.org The reaction of α,α′-dichloro-p-xylene with various thiols under these conditions yields a mixture of the starting material, the monosubstituted product, and the disubstituted product. acs.org

Alkoxymethyl Derivatives: Reaction with alcohols or alkoxides yields the corresponding alkoxymethyl ethers. These derivatives have been used in the synthesis of macrocycles and polymers. Research has shown that cyclocondensation of related 1,4-dialkoxy-2,5-bis(alkoxymethyl)-benzenes can produce pillar[n]arenes. researchgate.net

The following table summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagent/Conditions | Product Type | Yield | Reference |

| Thiol | R-SH / Base | Thiomethyl Derivative | Varies | cmu.edu |

| Thiolate | n-Octanethiol / NaOH / Aliquat 336 | Monosubstituted Thioether | - | cmu.edu |

| Amine | R₂NH | Aminomethyl Derivative | - | oup.com |

| Alcohol | R-OH / Base | Alkoxymethyl Derivative | - | tandfonline.com |

Comparative Kinetic Studies with Brominated Analogs

In nucleophilic substitution reactions, the nature of the leaving group is a critical factor influencing the reaction rate. Generally, for benzylic halides, the reactivity order follows the strength of the carbon-halogen bond: C-I > C-Br > C-Cl > C-F. The weaker the bond, the better the leaving group, and the faster the reaction.

Kinetic studies consistently show that benzylic bromides are more reactive than the corresponding benzylic chlorides in both S_N_1 and S_N_2 reactions. spcmc.ac.innih.gov This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making the bromide ion a better leaving group than the chloride ion.

Oxidation Reactions

The chloromethyl groups of this compound, as well as the methyl groups on the aromatic ring, can be oxidized to yield aldehydes and carboxylic acids. These products are valuable intermediates in the synthesis of polymers and fine chemicals. mdpi.comresearchgate.net

Conversion to Aldehydes (e.g., 2,5-bis(formyl)-p-xylene)

The oxidation of benzylic halides to aldehydes is a well-known transformation. Several methods can be employed to achieve this conversion for this compound to produce 2,5-dimethylterephthalaldehyde.

One common method is the Sommelet reaction, which involves reacting the benzylic halide with hexamethylenetetramine, followed by hydrolysis of the resulting quaternary ammonium (B1175870) salt. researchgate.net This procedure has been shown to give satisfactory yields for the synthesis of m- and p-dialdehydes from the corresponding bis(chloromethyl)benzenes. researchgate.net For example, a process for preparing terephthalaldehyde (B141574) from a chlorinated p-xylene mixture involves reaction with hexamethylenetetramine in an aqueous solution at elevated temperatures. google.comgoogle.com

The following table shows data for the synthesis of terephthalaldehyde from chlorinated p-xylene via the Sommelet reaction.

| Starting Material | Reagents | Product | Purity | Yield | Reference |

| Chlorinated p-xylene mixture | Hexamethylenetetramine, H₂O | Terephthalaldehyde | 98.1% | 69.6% | google.com |

Formation of Carboxylic Acids (e.g., 2,5-bis(carboxyl)-p-xylene)

Further oxidation of this compound leads to the formation of 2,5-dimethylterephthalic acid. This can be achieved by oxidizing the chloromethyl groups or by direct oxidation of the methyl groups of the parent p-xylene. The latter is the basis for the industrial production of terephthalic acid, a major commodity chemical used in the production of polyester. researchgate.net

The most widespread industrial method is the Amoco process, which involves the liquid-phase air oxidation of p-xylene catalyzed by a mixture of cobalt and manganese salts with a bromide promoter, typically in an acetic acid solvent. mdpi.comresearchgate.net This process converts the methyl groups directly to carboxylic acid groups. While this process starts from p-xylene, similar conditions can be applied or adapted for the oxidation of the chloromethyl groups. Carbonylation of related bis(chloromethyl)tetrafluorobenzenes has also been shown to produce the corresponding dicarboxylic acids. researchgate.net

Aerobic Oxidation Pathways for Pyromellitic Dianhydride Synthesis

The synthesis of pyromellitic dianhydride (PMDA), a crucial monomer for high-performance polymers, can be achieved through the aerobic oxidation of this compound, which is also known as 1,4-bis(chloromethyl)-2,5-dimethylbenzene. arkat-usa.orgresearchgate.net This pathway represents an alternative to the traditional methods that often rely on the oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene). wikipedia.orggoogle.com

Table 1: Catalytic System for Aerobic Oxidation of 1,4-Bis(chloromethyl)-2,5-dimethylbenzene

| Component | Role | Reference |

|---|---|---|

| 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | Starting Material | arkat-usa.orgresearchgate.net |

| Molecular Oxygen (O₂) | Oxidant | arkat-usa.org |

| VO(acac)₂ / Cu(2-Eth)₂ | Co-catalysts | arkat-usa.orgresearchgate.net |

| DABCO | Ligand | arkat-usa.orgresearchgate.net |

| [hmim]OTf | Ionic Liquid (Solvent) | arkat-usa.orgresearchgate.net |

Reduction Reactions

The chloromethyl groups of this compound are susceptible to reduction, a reaction that transforms them into methyl groups.

The conversion of the two chloromethyl groups in this compound to methyl groups results in the formation of 1,2,4,5-tetramethylbenzene, commonly known as durene. This transformation is a reduction reaction, specifically a hydrogenolysis, where a carbon-halogen bond is cleaved and replaced by a carbon-hydrogen bond.

A standard and effective method for this conversion is catalytic hydrogenation. stackexchange.com This process typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. stackexchange.commasterorganicchemistry.com Palladium on carbon (Pd/C) is a widely used and efficient catalyst for the hydrogenolysis of benzylic halides. stackexchange.comcdnsciencepub.com The reaction cleaves the C-Cl bond, facilitated by the stability of the benzylic position. stackexchange.com

Alternatively, catalytic transfer hydrogenation can be employed. cdnsciencepub.com In this variation, a hydrogen donor molecule is used in place of H₂ gas. For instance, 2-propanol can serve as an effective hydrogen donor in the presence of a Pd/C catalyst to reduce benzylic compounds. cdnsciencepub.com More recent developments include transition-metal-free systems, such as using sodium iodide as a catalyst with formic acid as the hydrogen donor, for the reduction of benzylic halides. rsc.org

Mechanistic Investigations of Chloromethyl Group Reactivity

The reactivity of this compound is dominated by the two chloromethyl groups. These benzylic halide functionalities are reactive sites for various organic transformations, particularly nucleophilic substitution.

The primary reaction pathway for the chloromethyl groups is nucleophilic substitution, where an electron-rich species (a nucleophile) replaces the chloride ion, forming a new covalent bond with the benzylic carbon. smolecule.com This reactivity makes the compound a useful cross-linking agent, capable of forming covalent linkages with nucleophilic groups found in other molecules, such as the amino acid side chains in proteins. smolecule.com

These substitution reactions can proceed through two main mechanisms: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular). ucsd.edu

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. ucsd.edu The attack occurs from the side opposite to the leaving group, known as a "backside attack," resulting in an inversion of the stereochemical configuration at the carbon center. ucsd.edu

Sₙ1 Mechanism: This is a two-step process. First, the C-Cl bond breaks heterolytically to form a stable benzylic carbocation intermediate. ucsd.edu This step is typically the rate-determining step. In the second, rapid step, the nucleophile attacks the planar carbocation. ucsd.edulumenlearning.com Because the nucleophile can attack from either face of the carbocation, this mechanism can lead to a mixture of stereoisomers if the carbon is chiral. ucsd.edu

Benzyl halides like this compound can often react by a mixture of both Sₙ1 and Sₙ2 pathways, with the dominant mechanism depending on the reaction conditions, the strength of the nucleophile, and the solvent. spcmc.ac.in

The rate and mechanism of nucleophilic substitution on the chloromethyl groups are governed by a combination of steric and electronic effects. spcmc.ac.inresearchgate.net

Electronic Effects: The benzene (B151609) ring has a profound electronic influence. For an Sₙ2 reaction, the π-system of the aromatic ring can stabilize the transition state through conjugation, offsetting any steric hindrance and accelerating the reaction. spcmc.ac.inresearchgate.net For an Sₙ1 reaction, the aromatic ring provides significant resonance stabilization to the intermediate benzylic carbocation, delocalizing the positive charge and making its formation more favorable compared to a simple alkyl halide. spcmc.ac.in Substituents on the aromatic ring can further modulate this reactivity; electron-donating groups enhance carbocation stability and favor the Sₙ1 pathway, while electron-withdrawing groups destabilize the carbocation and favor the Sₙ2 pathway. spcmc.ac.in

Steric Effects: Steric hindrance refers to the spatial crowding around the reaction center. In an Sₙ2 reaction, bulky groups on the electrophile or the nucleophile can hinder the backside attack, slowing the reaction rate. lumenlearning.com While the phenyl group of a benzyl halide is bulky, its electronic stabilizing effect on the Sₙ2 transition state is often found to compensate for the adverse steric effect. spcmc.ac.in In an Sₙ1 reaction, steric hindrance is less of a factor for the nucleophilic attack because the intermediate carbocation is trigonal planar, offering more open access to the electrophilic carbon. lumenlearning.com

The direct experimental determination of transition-state geometries is a significant challenge in chemistry because transition states are fleeting energy maxima on a reaction coordinate, not stable, isolable molecules. Therefore, X-ray crystallography, a technique that requires well-ordered, stable crystals, cannot be used to directly observe the structure of a transition state.

Instead, the geometries of transition states are primarily investigated using theoretical and computational chemistry methods, such as ab initio molecular orbital calculations. acs.org These computational models predict the energies and structures of molecules as they transform from reactants to products, including the geometry of the transient transition state.

X-ray crystallography plays a crucial, albeit indirect, role in these investigations. By providing precise structural data for the stable reactants, products, and sometimes stable reaction intermediates or analogues, X-ray analysis offers critical experimental benchmarks. acs.org This data is used to validate the accuracy of the computational models. For example, the crystallographically determined structure of a reaction product can be compared to the predicted structure, and if they match, it lends confidence to the model's prediction of the transition-state geometry that led to that product. acs.org

Applications in Advanced Materials Science

Precursor in Polymer Synthesis

2,5-Bis(chloromethyl)-p-xylene is a key monomer and crosslinking agent in the fabrication of specialized polymers. Its rigid structure and bifunctional nature are instrumental in forming robust, three-dimensional polymer networks with tailored properties.

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers characterized by high surface areas, excellent stability, and tunable pore structures. rsc.org These materials are synthesized through extensive crosslinking of aromatic monomers, and this compound, along with its isomer α,α′-dichloro-p-xylene, is a frequently employed building block in these syntheses. rsc.orgpku.edu.cn The resulting rigid networks incorporate both micropores and mesopores, making them suitable for applications in gas storage, separation, and catalysis. ed.ac.uk

The primary method for synthesizing HCPs using precursors like this compound is the Friedel-Crafts alkylation reaction. pku.edu.cn This reaction involves the electrophilic substitution of aromatic compounds, creating a network of methylene (B1212753) bridges (—CH₂—) between the aromatic units. The process is typically catalyzed by a Lewis acid, with iron(III) chloride (FeCl₃) and aluminum chloride being the most common choices. rsc.org

The reaction mechanism involves the activation of the chloromethyl group by the Lewis acid catalyst to form a carbocation. This electrophile then attacks another aromatic ring, forming a new carbon-carbon bond and releasing a proton. The extensive repetition of this process leads to a rigid, permanently porous, three-dimensional polymer network. pku.edu.cn The choice of catalyst and its concentration can significantly influence the properties of the final HCP. For instance, optimizing the monomer-to-catalyst ratio can prevent uncontrolled side reactions and lead to materials with higher surface areas and more uniform pore structures. ed.ac.ukresearchgate.net

Research has shown that reducing the quantity of FeCl₃ catalyst in the polymerization of diphenyl sulfide (B99878) with α,α′-dichloro-p-xylene resulted in a more homogeneous and better-interconnected polymeric framework, albeit with a slightly lower surface area compared to syntheses using higher catalyst loads. ed.ac.uked.ac.uk

| Monomer/Cross-linker/Catalyst Ratio | Catalyst | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) |

| 1:8:8 | FeCl₃ | 1177 | 1.29 | 2.55+ |

| 1:8:2 | FeCl₃ | 905 | 1.12 | 2.55 |

| Data adapted from studies on HCPs synthesized from diphenyl sulfide and α,α′-dichloro-p-xylene. ed.ac.uk |

The external crosslinking strategy is a prevalent method for preparing HCPs where a distinct crosslinking agent, such as this compound or its isomers, is used to link various aromatic monomers. rsc.orgrsc.org This approach offers significant versatility, as it allows for the incorporation of a wide range of aromatic compounds (e.g., benzene (B151609), biphenyl (B1667301), carbazole) as the primary building units, thereby enabling fine-tuning of the polymer's properties. rsc.org

This method is valued for its mild synthesis conditions, high yield, and the good stability of the resulting polymers. rsc.org The properties of the final HCP, such as specific surface area (SSA) and pore structure, are highly dependent on the chosen monomer and crosslinker. For example, HCPs synthesized using α,α′-dichloro-p-xylene (DCX) as a crosslinker with benzimidazole (B57391) as the monomer exhibited a high SSA of 1063 m²/g. researchgate.net Similarly, hydroxyl-functionalized HCPs have been created by crosslinking phenol (B47542) or 2,2′-dihydroxybiphenyl with crosslinkers like 1,4-bis(chloromethyl)benzene (B146612) (DCX), resulting in materials with high surface areas and excellent performance in aniline (B41778) adsorption from water. rsc.org

The external crosslinking approach facilitates the design of functional HCPs by allowing the use of monomers that possess specific chemical functionalities, which can be integrated into the porous framework. rsc.orgresearchgate.net

| Monomer | Crosslinker | BET Surface Area (m²/g) | Key Feature/Application |

| Benzimidazole | α,α′-dichloro-p-xylene (DCX) | 1063 | High Porosity |

| Phenol (PH) | 1,4-bis(chloromethyl)benzene (DCX) | - | Aniline Adsorption |

| 2,2′-dihydroxybiphenyl (DBP) | 4,4′-bis(chloromethyl)-1,1′-biphenyl (BCMBP) | 752 | High Aniline Adsorption Capacity (227.69 mg/g) |

| Data from various studies on externally crosslinked HCPs. researchgate.netrsc.org |

Poly(p-xylylene)s, widely known by the trade name Parylene, are a class of high-performance polymers recognized for their excellent conformal coating capabilities, high thermal stability, and superior dielectric properties. paryleneengineering.com While the standard synthesis of Parylene involves the pyrolysis of a [2.2]paracyclophane precursor, research has explored alternative monomers derived from p-xylene (B151628) for producing these polymers and their derivatives. paryleneengineering.comresearchgate.net

Chemical Vapor Deposition (CVD) is the hallmark technique for producing Parylene films. mit.edu The process typically involves three stages: sublimation of a solid precursor (dimer), pyrolysis (thermal cracking) of the dimer into a reactive monomer, and deposition of the monomer onto a substrate at room temperature, where it spontaneously polymerizes. mdpi.com This solvent-free method allows for the formation of pinhole-free, uniform, and highly conformal polymer coatings on virtually any substrate geometry. mit.edu

While the most common precursor is di-p-xylylene, studies have demonstrated that other p-xylene derivatives, such as α,α'-bis(alkoxy)-p-xylenes, can also be used to generate the reactive p-xylylene monomer via pyrolysis and subsequently form poly(p-xylylene) through the CVD process. koreascience.krkoreascience.kr For instance, vaporizing α,α'-dimethoxy-p-xylene and passing it through a high-temperature pyrolysis zone (800 °C) yields a polymer that is structurally identical to Parylene N. koreascience.kr This indicates the versatility of the CVD method in utilizing various p-xylene-based precursors to create poly(p-xylylene) films.

The properties of poly(p-xylylene)s are intrinsically linked to their chemical structure, which can be modified by introducing substituent groups onto the aromatic ring or the methylene bridge of the p-xylylene monomer. paryleneengineering.com The basic, unsubstituted form is known as Parylene N. Substituting one chlorine atom on the aromatic ring yields Parylene C, which has a lower gas permeability and higher deposition rate. Substituting two chlorine atoms results in Parylene D. paryleneengineering.com

These structural modifications influence key characteristics such as thermal stability, mechanical strength, and dielectric constant. scribd.comsemanticscholar.org The crystalline nature of the polymer chains also plays a significant role in determining the material's properties. For example, in metallosupramolecular poly(p-xylylene)s, the properties were found to be primarily governed by the crystallinity of the telechelic oligomer core rather than the specific metal salt used for self-assembly. researchgate.net The ability to tune these properties through chemical modification makes poly(p-xylylene)s highly adaptable for a wide range of applications, from biomedical devices to electronic components. researchgate.net

Poly(p-xylylene)s (Parylene) and Derivatives

Intermediate in Organometallic Synthesis

The reactivity of the carbon-chlorine bonds in this compound makes it a useful substrate for the synthesis of organometallic compounds.

This compound can serve as a precursor for the synthesis of organotellurium compounds. The general approach involves the reaction of the organic halide with a tellurium nucleophile. For instance, sodium telluride (Na₂Te), which can be prepared by the reduction of elemental tellurium with a reducing agent like sodium borohydride, can be reacted with this compound in a suitable solvent. mdpi.com This nucleophilic substitution reaction would be expected to yield a cyclic or polymeric organotellurium compound where the tellurium atoms are linked to the benzylic carbons of the xylene unit.

The resulting organotellurium derivatives have potential applications in various fields of materials science. Tellurium-containing polymers, for instance, are being investigated for their unique electronic and optical properties. rsc.org

The electrical conductivity of organotellurium compounds is an area of active research. The incorporation of tellurium into polymeric structures can influence their charge transport properties. While specific conductivity data for tellurium derivatives of this compound are not extensively reported, studies on other tellurium-containing polymers and nanocomposites provide insights into their potential electrical properties. For example, nanocomposites of tellurium nanoparticles dispersed in a polymer matrix have shown that the presence of tellurium can lead to an increase in DC electrical conductivity. mdpi.com The conductivity of such materials is often temperature-dependent and can be tuned by varying the concentration of the tellurium component. mdpi.com The development of tellurium-containing polymers derived from precursors like this compound could lead to new semiconducting materials. mdpi.com

Detailed kinetic and thermodynamic studies specifically on the formation of tellurium compounds from this compound are not widely available in the literature. However, the reaction is expected to follow the general principles of nucleophilic substitution. The rate of the reaction would be influenced by factors such as the nature of the solvent, the concentration of the reactants, and the temperature. The reaction of organic halides with telluride anions is a key step in the formation of these compounds, and understanding the kinetics of this process is crucial for controlling the structure and properties of the final product.

Advanced Spectroscopic and Analytical Characterization for Derivatives of 2,5 Bis Chloromethyl P Xylene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

In the ¹H NMR spectrum of derivatives of 2,5-bis(chloromethyl)-p-xylene, distinct signals corresponding to different types of protons are observed. The aromatic protons on the p-xylene (B151628) ring typically appear as singlets in the region of δ 7.10-7.23 ppm. researchgate.net The protons of the two methyl groups (CH₃) attached to the aromatic ring are chemically equivalent and resonate as a sharp singlet at approximately δ 2.30 ppm. researchgate.net The methylene (B1212753) protons of the chloromethyl groups (-CH₂Cl) also produce a singlet, which is found further downfield, in the range of δ 3.86-4.73 ppm, due to the deshielding effect of the adjacent chlorine atom. researchgate.net

The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule. For derivatives of this compound, the aromatic carbons show signals in the typical range of δ 132-137 ppm. researchgate.net Specifically, the carbons bearing the methyl groups (C2, C5) and the chloromethyl groups (C1, C4) can be distinguished. In one study, the carbons at positions 2 and 5 were assigned a chemical shift of 136.60 ppm, the carbons at positions 3 and 6 were at 135.26 ppm, and the carbons at positions 1 and 4 were at 132.78 ppm. The carbon atom of the chloromethyl groups (-CH₂Cl) is significantly deshielded by the chlorine and appears at a chemical shift of around δ 45.17 ppm. researchgate.net The methyl group carbons are the most shielded, resonating at approximately δ 18.14 ppm. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound and its derivatives displays several characteristic absorption bands.

The aromatic C-H stretching vibrations are typically observed in the region of 3009-3080 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations from the methyl and chloromethyl groups give rise to strong absorptions in the 2858-2924 cm⁻¹ range. researchgate.net The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which appear in the fingerprint region, typically between 1450 and 1600 cm⁻¹. researchgate.net The C-Cl stretching vibration from the chloromethyl group is expected to produce a signal in the lower wavenumber region of the spectrum, generally between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₁₂Cl₂), the molecular weight is approximately 203.11 g/mol . nist.govscbt.com In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to this mass. Due to the presence of two chlorine atoms, which have two common isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, [M+2]⁺, [M+4]⁺) with a specific intensity ratio, confirming the presence of two chlorine atoms.

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway involves the loss of a chlorine atom (Cl•), leading to a significant peak at m/z [M-35]⁺ or [M-37]⁺. Another prominent fragmentation is the loss of a chloromethyl radical (•CH₂Cl), resulting in a stable benzylic carbocation. For instance, a selenium-containing derivative of this compound showed a fragment ion at m/z 134.22, corresponding to the C₁₀H₁₄ moiety after the loss of the selenium-containing group.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. It determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements. For this compound, with a molecular formula of C₁₀H₁₂Cl₂, the theoretical elemental composition can be calculated. This experimental technique is standard in the characterization of newly synthesized derivatives to confirm that the product has the expected atomic composition. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of synthesized compounds like this compound and its derivatives.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. The separation is achieved using a simple mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications that are compatible with mass spectrometry (MS), the phosphoric acid can be replaced with formic acid. sielc.com This HPLC method is scalable and can be adapted for the preparative separation and isolation of impurities. sielc.com

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

Theoretical and Computational Studies on 2,5 Bis Chloromethyl P Xylene Reactivity and Derivatives

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the mechanisms of chemical reactions. For 2,5-Bis(chloromethyl)-p-xylene, DFT calculations can elucidate the pathways of its various reactions, such as nucleophilic substitution and polymerization.

Studies on similar molecules, like benzyl (B1604629) chlorides, have demonstrated the utility of DFT in understanding reaction mechanisms. For instance, DFT calculations have been used to study the reductive cleavage of para-substituted benzyl chlorides. acs.org These studies reveal the possibility of forming radical anions as intermediates, a pathway that could be relevant for this compound under certain reductive conditions. acs.org The calculations show that the stability of these radical anions is influenced by the substituents on the aromatic ring. acs.org

Furthermore, DFT can be employed to model the reaction energy profiles for various mechanistic proposals. For the reactions of the chloromethyl groups, two primary nucleophilic substitution mechanisms can be considered: the unimolecular (SN1) and bimolecular (SN2) pathways. DFT calculations can determine the activation energies for both pathways, helping to predict which mechanism is more favorable under specific conditions. The calculations would involve optimizing the geometries of the reactants, transition states, and products.

For example, in a potential SN1 reaction, DFT would be used to calculate the energy required to form the benzylic carbocation intermediate. In an SN2 reaction, the energy of the pentacoordinate transition state would be determined. The relative energies of these species would indicate the preferred reaction pathway. Research on the solvolysis of ring-substituted benzyl chlorides has shown that the reaction can shift between a stepwise DN + AN (SN1-like) and a concerted ANDN (SN2-like) mechanism depending on the electronic nature of the ring substituents. nih.govnih.gov

Below is a table summarizing the types of mechanistic data that can be obtained from DFT calculations for reactions involving this compound.

| Mechanistic Feature | Information from DFT Calculations |

| Reaction Pathway | Determination of whether the reaction is concerted or stepwise. |

| Activation Energy | The energy barrier that must be overcome for the reaction to occur. |

| Transition State Geometry | The arrangement of atoms at the highest point on the reaction energy profile. |

| Intermediate Stability | The energy of any transient species formed during the reaction, such as carbocations or radical anions. |

| Thermodynamics | The overall change in enthalpy and Gibbs free energy for the reaction. |

Molecular Modeling of Transition States and Intermediates

Molecular modeling allows for the detailed examination of the three-dimensional structures of transition states and intermediates, which are often difficult or impossible to observe experimentally. For this compound, understanding these transient structures is key to controlling its reactivity, particularly in polymerization reactions where it serves as a monomer.

The reactivity of the benzylic chloride groups is significantly influenced by the adjacent aromatic ring. In an SN2 reaction, the transition state involves the incoming nucleophile and the departing chloride ion simultaneously bonded to the methylene (B1212753) carbon. The p-orbitals of the benzene (B151609) ring can overlap with the p-orbital on the reaction center, stabilizing the transition state. chemtube3d.comspcmc.ac.in This "benzylic effect" accelerates the rate of SN2 reactions compared to their non-aromatic counterparts. acs.org Molecular modeling can quantify this stabilization energy.

In a potential SN1 mechanism, the key intermediate is a benzylic carbocation. The stability of this carbocation is crucial for the reaction to proceed. Molecular modeling can show how the positive charge is delocalized from the benzylic carbon into the p-system of the xylene ring, thereby stabilizing the intermediate.

The table below illustrates key structural parameters of modeled transition states and intermediates in reactions of benzylic chlorides.

| Species | Key Structural Features | Information from Molecular Modeling |

| SN2 Transition State | Trigonal bipyramidal geometry at the benzylic carbon. | Bond lengths of the forming and breaking bonds; charge distribution; stabilization energy from the aromatic ring. |

| SN1 Carbocation Intermediate | Planar geometry at the benzylic carbon. | Charge delocalization into the aromatic ring; bond angles; orbital interactions. |

| Radical Anion Intermediate | Changes in bond lengths and angles upon electron attachment. | Spin density distribution; stability relative to the neutral molecule. |

Computational studies on substituted benzyl chlorides have shown that the nature of the substituents on the aromatic ring can significantly alter the structure and stability of transition states and intermediates, thereby influencing the reaction mechanism. nih.govnih.gov For this compound, the presence of the second chloromethyl group and the methyl groups on the ring would be expected to influence the electronic properties and thus the reactivity at each benzylic position.

Computational Studies on Ionic Liquid Catalysis

Ionic liquids (ILs) are salts with low melting points that are finding increasing use as catalysts and solvents in chemical reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive for controlling the polymerization of monomers like this compound.

Computational studies are instrumental in understanding how ILs function as catalysts at the molecular level. Methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict the thermodynamic properties of ILs and their interactions with reactants, which can aid in the selection of suitable ILs for a particular reaction. e3s-conferences.org

In the context of reactions involving this compound, ILs can play several roles. They can act as solvents that stabilize charged intermediates, such as carbocations in an SN1-type polymerization. The anions of the IL can also act as nucleophiles or bases, while the cations can act as Lewis acids. A combined experimental and computational study on dicationic ionic liquids with xylyl spacers has shown a clear relationship between the structure of the IL and its catalytic activity in the cycloaddition of CO2 to epichlorohydrin. mdpi.com

DFT calculations can be used to model the interactions between the IL ions and the reacting species. For example, in a polymerization reaction, DFT could model how the IL facilitates the removal of the chloride ion and stabilizes the resulting benzylic cation. The calculations can also help to understand how the structure of the IL, including the nature of the cation and anion, affects its catalytic efficiency. rsc.org

The following table summarizes the insights that can be gained from computational studies of ionic liquid catalysis for reactions of this compound.

| Aspect of Catalysis | Computational Method | Information Gained |

| IL Selection | COSMO-RS | Prediction of solubility, activity coefficients, and interaction energies. |

| Reaction Mechanism in IL | DFT | Modeling of transition states and intermediates in the presence of IL ions. |

| Catalytic Activity | DFT, Molecular Dynamics | Understanding the role of specific IL-substrate interactions; correlation of IL structure with catalytic performance. |

| Stabilization of Intermediates | DFT | Calculation of the stabilization energy provided by the IL to charged intermediates. |

Analysis of Aromatic Resonance Energy on Polymerization Mechanisms

One important polymerization pathway for derivatives of p-xylene (B151628) involves the formation of a p-quinodimethane intermediate. This highly reactive species can then undergo polymerization. The formation of p-quinodimethane from this compound would involve the elimination of two molecules of HCl. This process leads to a loss of the aromatic stabilization of the benzene ring.

Computational methods can be used to quantify the changes in aromatic resonance energy during such a reaction. The aromatic stabilization energy (ASE) can be calculated using various theoretical models. ni.ac.rs For example, the energy difference between the aromatic reactant and a non-aromatic, hypothetical cyclohexatriene-like structure can be computed. chemrxiv.org Methods based on nucleus-independent chemical shift (NICS) or natural bond orbital (NBO) analysis can also provide a quantitative measure of aromaticity. researchgate.netcomporgchem.com

By calculating the energy required to overcome the aromatic resonance energy, computational studies can help to understand the feasibility of a polymerization mechanism that proceeds through a non-aromatic intermediate like p-quinodimethane. The analysis would involve calculating the energies of the reactant, the intermediate, and the transition state leading to the intermediate.

The table below outlines the role of computational analysis in understanding the influence of aromatic resonance energy on polymerization.

| Computational Analysis | Purpose |

| Aromatic Stabilization Energy (ASE) Calculation | To quantify the stability of the p-xylene ring in the monomer. |

| Energy Calculation of Intermediates | To determine the energy penalty associated with the loss of aromaticity in species like p-quinodimethane. |

| Transition State Analysis | To calculate the activation energy for the formation of the non-aromatic intermediate. |

| NICS and NBO Analysis | To track the changes in aromatic character along the reaction coordinate. |

Understanding these energetic changes is essential for designing polymerization processes that can effectively utilize monomers like this compound.

Derivatives and Analogs of 2,5 Bis Chloromethyl P Xylene in Research

Bis(bromomethyl) Analogs (e.g., 2,5-Bis(bromomethyl)-p-xylene)

A common and synthetically valuable analog of 2,5-bis(chloromethyl)-p-xylene is its brominated counterpart, such as 1,4-bis(bromomethyl)benzene (B118104) (also known as α,α′-dibromo-p-xylene). The substitution of chlorine with bromine significantly alters the compound's reactivity, making it a preferred substrate in many synthetic applications.

Comparative Reactivity and Leaving Group Ability

The primary difference in reactivity between chloromethyl and bromomethyl groups stems from the nature of the carbon-halogen bond and the stability of the resulting halide ion. Bromide (Br⁻) is a significantly better leaving group than chloride (Cl⁻) in nucleophilic substitution reactions. This enhanced reactivity is attributed to several factors:

Polarizability and Size : The bromide ion is larger and its electron cloud is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the developing negative charge in the transition state of a substitution reaction.

Basicity : A good leaving group should be a weak base, as weak bases are more stable on their own and less likely to re-bond to the carbon center. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that bromide is a weaker base than chloride.

Bond Strength : The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy and a faster reaction rate for nucleophilic substitution.

This superior leaving group ability makes bis(bromomethyl) analogs more reactive and often more suitable for reactions that proceed sluggishly with their chlorinated counterparts.

Applications in Cross-Coupling and Polymer Synthesis

The high reactivity of the benzylic C-Br bonds in compounds like 1,4-bis(bromomethyl)benzene makes it a valuable building block in both polymer chemistry and as a precursor for cross-coupling reactions.